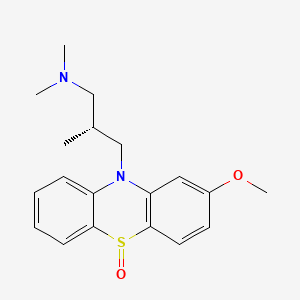
Levomepromazine sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomepromazine sulfoxide is a metabolite of levomepromazine, a phenothiazine neuroleptic drug. Levomepromazine is widely used for its antipsychotic, antiemetic, and analgesic properties, particularly in palliative care settings . The sulfoxide form is produced through the oxidation of levomepromazine and has distinct pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levomepromazine sulfoxide can be synthesized through the oxidation of levomepromazine. One common method involves the use of aqueous nitrous acid at room temperature, which selectively oxidizes the phenothiazine ring to form the sulfoxide . This method is efficient and can produce gram quantities of the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of nitrous acid or other oxidizing agents in a controlled environment is likely employed.
Analyse Chemischer Reaktionen
Types of Reactions: Levomepromazine sulfoxide primarily undergoes oxidation reactions. The sulfoxidation process involves the conversion of the sulfur atom in the phenothiazine ring to a sulfoxide group. This reaction can be catalyzed by various oxidizing agents, including nitrous acid .
Common Reagents and Conditions:
Oxidizing Agents: Nitrous acid is commonly used for the oxidation of levomepromazine to its sulfoxide form.
Reaction Conditions: The reaction typically occurs at room temperature, making it a convenient and efficient process.
Major Products Formed: The primary product of the oxidation reaction is this compound. This compound can further undergo metabolic transformations in the body, but the sulfoxide form is the major product of the initial oxidation.
Wissenschaftliche Forschungsanwendungen
Levomepromazine sulfoxide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Analytical Chemistry: this compound is used as a reference standard in various analytical techniques, including UV-derivative spectrophotometry and bivariate calibration methods.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its pharmacokinetic properties and its role as a metabolite of levomepromazine.
Palliative Care: this compound is used in palliative care settings to manage symptoms such as nausea, vomiting, and agitation.
Industry:
Wirkmechanismus
Levomepromazine sulfoxide exerts its effects by interacting with multiple receptor sites in the body. It acts as an antagonist at various receptors, including dopamine (D2), histamine (H1), muscarinic acetylcholine, and serotonin (5HT-2) receptors . This broad-spectrum activity contributes to its pharmacological effects, such as sedation, antiemesis, and analgesia.
Molecular Targets and Pathways:
Dopamine Receptors: The compound blocks dopamine receptors, which helps alleviate symptoms of psychosis and agitation.
Histamine Receptors: By antagonizing histamine receptors, it provides sedative and antiemetic effects.
Serotonin Receptors: The interaction with serotonin receptors further enhances its antiemetic properties.
Vergleich Mit ähnlichen Verbindungen
Levomepromazine sulfoxide is part of the phenothiazine class of compounds, which includes several other neuroleptic drugs. Some similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Similar to levomepromazine, thioridazine undergoes sulfoxidation to form its sulfoxide metabolite.
Uniqueness of this compound: this compound is unique due to its broad-spectrum receptor antagonism and its specific use in palliative care settings. Its ability to manage multiple symptoms such as nausea, vomiting, and agitation makes it a valuable compound in clinical practice .
Eigenschaften
Molekularformel |
C19H24N2O2S |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(2R)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m1/s1 |
InChI-Schlüssel |
CUJAZGOWDHBZEI-GMBBYQRISA-N |
Isomerische SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



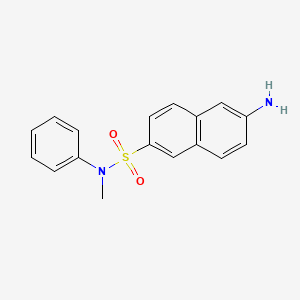
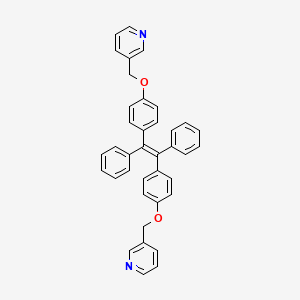
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)
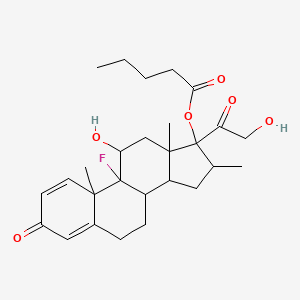
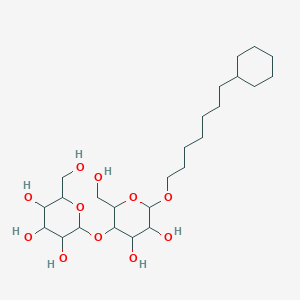
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
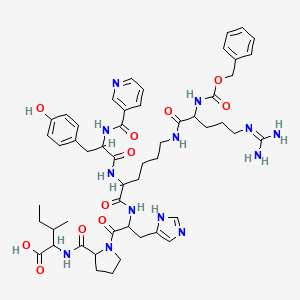
![(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide](/img/structure/B13397721.png)


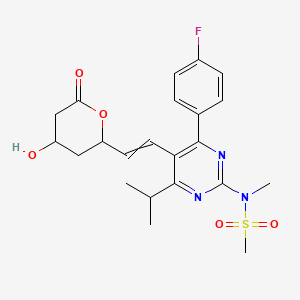
![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)
